

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride molecular structure and bonding

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Compound Name: 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

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An In-depth Technical Guide to the Molecular Structure and Bonding of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of the molecular structure and chemical bonding of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride**. As a significant structural motif in medicinal chemistry, understanding its architecture at an atomic level is paramount for researchers, scientists, and professionals in drug development. This document elucidates the intricate interplay of its constituent functional groups—the 4-chlorophenyl ring, the strained cyclopropyl linker, and the protonated amine—supported by spectroscopic principles and crystallographic data. We will delve into the hybridization, bond characteristics, and three-dimensional conformation that define its reactivity and pharmacological potential.

Introduction and Significance

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride is a primary amine that has garnered interest as a versatile building block in the synthesis of complex molecular architectures.^{[1][2]} Its structure is characterized by the unique juxtaposition of a rigid, planar aromatic system and a highly strained three-membered aliphatic ring. This combination imparts specific

conformational constraints and metabolic properties that are highly sought after in modern drug design.[\[1\]](#)[\[3\]](#)[\[4\]](#)

The cyclopropylamine moiety, in particular, is a key pharmacophore in several classes of therapeutic agents, most notably as a mechanism-based inhibitor of flavin-dependent enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[\[3\]](#)[\[5\]](#)[\[6\]](#) The inherent strain of the cyclopropane ring enhances chemical reactivity, while its compact nature provides a scaffold for developing potent and selective drug candidates.[\[2\]](#) This guide will dissect the structural and bonding characteristics that are fundamental to its chemical behavior and utility.

Molecular Structure and Bonding Analysis

The definitive structure of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride** combines three distinct chemical entities. The interplay of their electronic and steric properties defines the molecule's overall character.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ Cl ₂ N	[7] [8]
Molecular Weight	204.10 g/mol	[7] [8]
CAS Number	1009102-44-6	[7]
Canonical SMILES	C1CC1(C2=CC=C(C=C2)Cl)N. Cl	
InChI Key	UQTQBRJXTQDWYH- UHFFFAOYSA-N	

The 4-Chlorophenyl Group

The 4-chlorophenyl moiety consists of a benzene ring substituted with a chlorine atom.

- Hybridization and Bonding: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal structure. Each carbon forms three sigma (σ) bonds (two with adjacent carbons, one with a hydrogen or the cyclopropyl carbon). The remaining p-orbital

on each carbon atom participates in a delocalized π -electron system above and below the plane of the ring, conferring aromatic stability.

- **Electronic Effects:** The chlorine atom is an electronegative substituent that exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. Simultaneously, it exhibits a weak, electron-donating resonance effect (+R effect) via its lone pairs. The inductive effect is dominant.

The Cyclopropyl Ring

The cyclopropane ring is a cornerstone of this molecule's unique properties.

- **Ring Strain and Bonding:** As a three-membered ring, the internal C-C-C bond angles are constrained to 60° , a significant deviation from the ideal 109.5° for sp^3 hybridized carbons. This geometric constraint results in considerable angle strain and torsional strain. The C-C bonds are not standard σ bonds; instead, they are described as "bent bonds" (Walsh orbitals), with increased p-character and electron density located outside the internuclear axis. This high bond energy makes the ring susceptible to ring-opening reactions under certain conditions.^[4]
- **Metabolic Stability:** The high C-H bond dissociation energy of the cyclopropyl group can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a feature that can improve the pharmacokinetic profile of drug candidates.^[4]

The Amine Hydrochloride Group

The molecule is supplied as a hydrochloride salt, meaning the amine group is protonated.

- **Hybridization and Bonding:** The nitrogen atom in the resulting ammonium group ($-NH_3^+$) is sp^3 hybridized, forming single bonds to the cyclopropyl carbon and three hydrogen atoms. It carries a formal positive charge.
- **Ionic Interaction:** This positively charged ammonium cation forms a strong ionic bond with the negatively charged chloride anion (Cl^-), which is the counter-ion. This salt formation significantly increases the compound's water solubility and crystalline stability compared to the free base form.

Caption: Key structural components of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride**.

Spectroscopic Characterization

The proposed molecular structure is corroborated by various spectroscopic techniques. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on well-established principles and data from analogous structures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
 - Aromatic Protons: The protons on the chlorophenyl ring would appear as two doublets in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
 - Ammonium Protons: The three protons on the positively charged nitrogen ($-\text{NH}_3^+$) would likely appear as a broad singlet, shifted downfield due to the electron-withdrawing effect of the nitrogen. Its chemical shift can be variable and is dependent on solvent and concentration.
 - Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and would present a complex multiplet pattern in the aliphatic region (~0.5-1.5 ppm) due to geminal and cis/trans coupling.
- ^{13}C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments.
 - Aromatic Carbons: Four signals are expected for the chlorophenyl ring: one for the carbon bearing the chlorine, one for the carbon attached to the cyclopropyl group (quaternary), and two for the four C-H carbons.
 - Cyclopropyl Carbons: Two signals are expected: one for the quaternary carbon bonded to the nitrogen and the phenyl ring, and one for the two equivalent CH_2 carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups present.

- N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm^{-1} corresponding to the stretching vibrations of the N-H bonds in the ammonium salt.
- C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the cyclopropyl ring appear just below 3000 cm^{-1} .
- C=C Stretching: Aromatic ring stretching vibrations are expected to produce characteristic peaks in the 1600-1450 cm^{-1} region.
- C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically around 1100-1000 cm^{-1} , can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

- Molecular Ion: The mass spectrum would show a molecular ion peak corresponding to the free base ($\text{C}_9\text{H}_{10}\text{ClN}$).
- Isotopic Pattern: A crucial feature would be the isotopic signature of chlorine. Two peaks for the molecular ion, $[\text{M}]^+$ and $[\text{M}+2]^+$, would be observed in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. Predicted m/z values for the protonated molecule $[\text{M}+\text{H}]^+$ are 168.05745.[10]

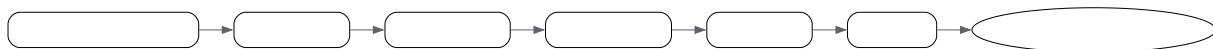
Three-Dimensional Structure and Crystallography

While spectroscopic methods provide connectivity information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.[11][12]

- Experimental Workflow: The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[11]

This analysis allows for the construction of a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

- Structural Insights: A crystal structure would confirm the planarity of the phenyl ring, the strained geometry of the cyclopropyl ring, and the tetrahedral geometry around the sp^3 -hybridized nitrogen atom. It would also reveal the packing of the molecules in the crystal lattice and the specific hydrogen bonding and ionic interactions between the ammonium cation and the chloride anion. While the specific crystal structure for **1-(4-chlorophenyl)cyclopropanamine hydrochloride** is not publicly available, studies on related chlorophenyl derivatives have successfully used this technique to confirm their configurations.[13][14]



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Caption: Standard workflow for single-crystal X-ray crystallography analysis.

Conclusion

The molecular architecture of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride** is a sophisticated construct of aromatic, strained aliphatic, and charged functional groups. The sp^2 hybridization of the chlorophenyl ring, the unique "bent bond" character of the cyclopropyl ring, and the sp^3 hybridization of the protonated amine group create a molecule with distinct steric and electronic properties. These features, verifiable through NMR, IR, and mass spectrometry, and definitively mapped by X-ray crystallography, are directly responsible for its utility as a valuable intermediate in pharmaceutical synthesis. A thorough understanding of this structure is essential for leveraging its potential in the rational design of novel therapeutics.

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